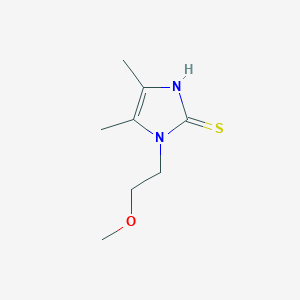
1-萘磺酰胺-N-(5-羟基-3-苯基戊基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
芳基化反应和二芳基砜
背景:磺酰胺长期以来在药物科学和有机合成中得到应用。然而,针对N-S键官能化的有效策略仍然有限。 最近,一种新型芳基化方法出现,该方法通过可见光介导的N-S键断裂,无需任何催化剂即可构建二芳基砜 .
应用:晶体结构和聚集
背景:该化合物在单斜晶系中结晶,并在其晶体结构中表现出有趣的分子聚集模式 .
应用:荧光传感器
背景:源自磺酰胺的荧光团为传感应用提供了独特的特性。 例如,(S)-5-(二甲基氨基)-N-(1-苯基乙基)萘-1-磺酰胺(DNS-S-PEA)和N-(2-(1H-吲哚-3-基)乙基)-5-(二甲基氨基)萘-1-磺酰胺(DNS-TRY)是通过磺酰胺基团形成合成的 .
应用:作用机制
Target of action
Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and disrupting the synthesis of folic acid .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential components of DNA and RNA. This leads to the inhibition of bacterial growth and reproduction .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and reproduction, which helps in the treatment of bacterial infections .
Action environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of pus, which can inhibit their antibacterial action .
未来方向
While specific future directions for N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide are not available, sulfonamides in general are subjects of ongoing research due to their potential in treating various diseases . The new findings from structure-activity relationship (SAR) studies open new directions for advanced treatments .
生化分析
Biochemical Properties
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these enzymes.
Cellular Effects
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These changes can result in modified cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonamide group. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, the inhibition of carbonic anhydrase by this compound can result in decreased production of bicarbonate ions, affecting various physiological processes. Additionally, N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . For example, high doses of the compound can lead to liver and kidney toxicity, as well as other systemic effects. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide within cells and tissues are important factors that influence its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses.
Subcellular Localization
The subcellular localization of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-16-14-18(17-7-2-1-3-8-17)13-15-22-26(24,25)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,18,22-23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELRLUESTVOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
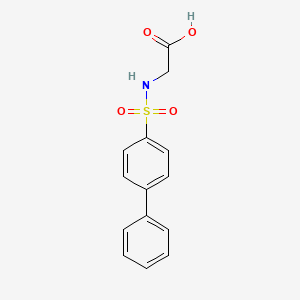


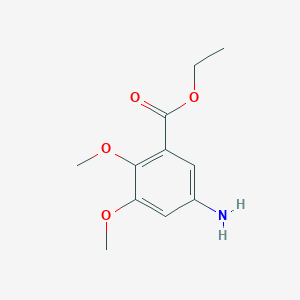

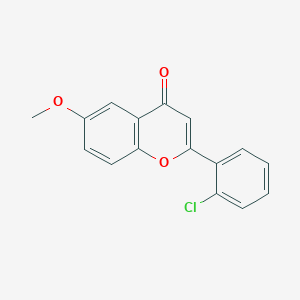


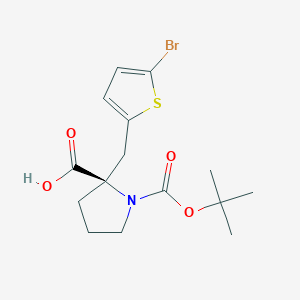
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
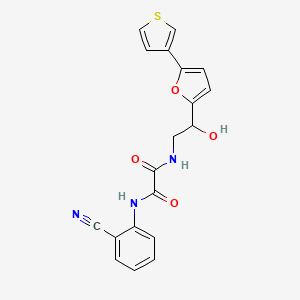
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
